molecular formula C13H17N3O4 B14400578 N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide CAS No. 88074-46-8

N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide

Cat. No.: B14400578
CAS No.: 88074-46-8
M. Wt: 279.29 g/mol
InChI Key: JGMLCAAIAYARPJ-UHFFFAOYSA-N
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Description

N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide typically involves the reaction of benzoyl chloride with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide can participate in nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction may produce simpler amide compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe in biochemical assays.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methylcarbamoyl)-N-[(methylcarbamoyl)oxy]benzamide
  • N-(Propylcarbamoyl)-N-[(propylcarbamoyl)oxy]benzamide

Uniqueness

N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide is unique due to its specific ethylcarbamoyl groups, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

88074-46-8

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

[benzoyl(ethylcarbamoyl)amino] N-ethylcarbamate

InChI

InChI=1S/C13H17N3O4/c1-3-14-12(18)16(20-13(19)15-4-2)11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,18)(H,15,19)

InChI Key

JGMLCAAIAYARPJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C(=O)C1=CC=CC=C1)OC(=O)NCC

Origin of Product

United States

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